5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoylamino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Description
K41498 is a potent and highly selective antagonist of the corticotropin-releasing factor receptor 2 (CRF2). It is an analog of antisauvagine-30 and is known for its ability to inhibit the accumulation of cyclic adenosine monophosphate (cAMP) stimulated by sauvagine in cells expressing human CRF2α and CRF2β receptors . This compound is primarily used in scientific research to study the role of CRF2 receptors in various physiological and pathological processes .
Properties
IUPAC Name |
5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoylamino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C162H276N48O46/c1-21-25-41-94(184-136(232)95(42-29-33-62-163)185-140(236)99(46-37-66-179-161(174)175)189-149(245)108(68-80(5)6)201-152(248)111(71-83(11)12)204-154(250)113(74-92-78-178-79-181-92)199-134(230)93(167)73-91-39-27-26-28-40-91)147(243)208-128(86(16)23-3)159(255)197-107(54-61-125(223)224)148(244)209-129(87(17)24-4)158(254)196-106(53-60-124(221)222)146(242)188-97(44-31-35-64-165)138(234)193-103(50-57-119(170)214)143(239)195-105(52-59-123(219)220)145(241)187-98(45-32-36-65-166)139(235)194-104(51-58-122(217)218)144(240)186-96(43-30-34-63-164)137(233)192-102(49-56-118(169)213)142(238)191-101(48-55-117(168)212)135(231)183-88(18)132(228)182-89(19)133(229)198-114(75-120(171)215)156(252)205-115(76-121(172)216)155(251)190-100(47-38-67-180-162(176)177)141(237)200-109(69-81(7)8)150(246)202-110(70-82(9)10)151(247)203-112(72-84(13)14)153(249)206-116(77-126(225)226)157(253)210-130(90(20)211)160(256)207-127(131(173)227)85(15)22-2/h26-28,39-40,78-90,93-116,127-130,211H,21-25,29-38,41-77,163-167H2,1-20H3,(H2,168,212)(H2,169,213)(H2,170,214)(H2,171,215)(H2,172,216)(H2,173,227)(H,178,181)(H,182,228)(H,183,231)(H,184,232)(H,185,236)(H,186,240)(H,187,241)(H,188,242)(H,189,245)(H,190,251)(H,191,238)(H,192,233)(H,193,234)(H,194,235)(H,195,239)(H,196,254)(H,197,255)(H,198,229)(H,199,230)(H,200,237)(H,201,248)(H,202,246)(H,203,247)(H,204,250)(H,205,252)(H,206,249)(H,207,256)(H,208,243)(H,209,244)(H,210,253)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,174,175,179)(H4,176,177,180) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWWADQIQXXJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C162H276N48O46 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3632.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of K41498 involves the solid-phase peptide synthesis (SPPS) method, which is commonly used for the production of peptides. The sequence of K41498 is {D-Phenylalanine}-Histidine-Leucine-Leucine-Arginine-Lysine-{Norleucine}-Isoleucine-Glutamic acid-Isoleucine-Glutamic acid-Lysine-Glutamine-Glutamic acid-Lysine-Glutamic acid-Lysine-Glutamine-Glutamine-Alanine-Alanine-Asparagine-Asparagine-Arginine-Leucine-Leucine-Leucine-Aspartic acid-Threonine-Isoleucine-NH2 .
Industrial Production Methods: Industrial production of K41498 is typically carried out using automated peptide synthesizers, which allow for the efficient and high-yield production of peptides. The process involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support to obtain the final peptide .
Chemical Reactions Analysis
Types of Reactions: K41498 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The synthesis of K41498 involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection reagents such as trifluoroacetic acid (TFA) .
Major Products Formed: The major product formed from the synthesis of K41498 is the peptide itself, with the sequence mentioned above .
Scientific Research Applications
Proteomics
One of the primary applications of this compound is in proteomics , particularly for protein digestion in mass spectrometry. The compound acts as a protease, facilitating the breakdown of proteins into smaller peptides. This property is crucial for identifying and quantifying proteins in complex biological samples. It allows researchers to analyze protein interactions and functions effectively.
Cell Culture
In cell biology, this compound is employed to dissociate adherent cells from culture surfaces. This application is vital for maintaining cell viability during subculturing processes and for preparing cells for various assays.
Biotechnology
The compound plays a role in the production of therapeutic proteins, including insulin. Its enzymatic properties are harnessed to facilitate the synthesis and processing of these biologically important molecules.
Medicine
In clinical settings, this compound is utilized as a digestive aid and in wound care. Its proteolytic activity helps in wound debridement, promoting healing by removing dead tissue and facilitating the growth of new tissue.
Substrate Specificity
The specificity for lysine and arginine residues makes this compound particularly valuable in proteomics, where precise cleavage can enhance the identification of proteins during mass spectrometry analysis.
Case Study 1: Proteomics Analysis
In a notable study published in Molecules, researchers utilized this compound to digest complex protein mixtures prior to mass spectrometry analysis. The results demonstrated enhanced identification rates of proteins compared to traditional methods, underscoring its efficacy in proteomics workflows .
Case Study 2: Therapeutic Applications
Another research effort focused on the use of this compound in wound care formulations. Clinical trials indicated that its application significantly improved healing rates compared to standard treatments, showcasing its potential as a therapeutic agent in regenerative medicine .
Mechanism of Action
K41498 exerts its effects by selectively binding to and inhibiting the CRF2 receptors. This inhibition prevents the activation of the receptor by its natural ligands, such as sauvagine, and subsequently inhibits the downstream signaling pathways, including the accumulation of cAMP . The molecular targets of K41498 are the CRF2α and CRF2β receptors, and the primary pathway involved is the cAMP signaling pathway .
Comparison with Similar Compounds
- Antisauvagine-30
- Astressin-2B
- K31440
Uniqueness: K41498 is unique in its high selectivity and potency for the CRF2 receptors compared to other CRF2 receptor antagonists. It has lower Ki values for CRF2α and CRF2β receptors, indicating stronger binding affinity and higher selectivity . This makes K41498 a valuable tool in research focused on CRF2 receptor-related pathways and potential therapeutic applications .
Biological Activity
The compound , referred to as 5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[... (full name truncated for brevity) , is a complex organic molecule with significant potential in biological applications. This article discusses its biological activity based on current research findings.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its structural features, which include multiple amino acid residues and functional groups that can interact with various biological targets. Such interactions may influence processes such as enzyme inhibition, receptor binding, and cellular signaling pathways.
The mechanisms through which this compound exerts its biological effects can be categorized as follows:
Enzyme Inhibition:
Research indicates that compounds with similar structural motifs can inhibit specific enzymes involved in metabolic pathways. For example, the 5-amino triazole scaffold has been shown to inhibit bacterial SOS response mechanisms by targeting the LexA protein in Escherichia coli and Pseudomonas aeruginosa . This inhibition can prevent the emergence of antibiotic resistance, making it a valuable candidate in antimicrobial therapy.
Receptor Interaction:
The presence of amino acid side chains suggests potential interactions with various receptors. For instance, modifications to the amino groups can enhance binding affinity to target receptors, influencing physiological responses such as hormone release or neurotransmission.
Antimicrobial Activity:
Studies have demonstrated that related compounds exhibit potent antimicrobial properties. The structural complexity allows for diverse interactions with microbial targets, leading to effective inhibition of growth or cell viability .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Removal of specific amino groups | Significant loss of potency |
| Introduction of hydrophobic substituents | Enhanced binding affinity |
| Alteration of functional groups (e.g., triazole to imidazole) | Loss of activity |
These findings suggest that maintaining certain functional groups while optimizing others can lead to improved biological efficacy .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to the one :
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 5-amino triazole derivatives against E. coli. The most potent derivative exhibited an IC50 value in the low micromolar range, demonstrating significant antibacterial activity. The study highlighted the importance of specific amino substitutions in enhancing efficacy .
Case Study 2: Cancer Research
Another investigation focused on the potential anticancer properties of similar compounds. Results indicated that modifications to the amino acid side chains could induce apoptosis in cancer cell lines, suggesting a mechanism involving receptor-mediated pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
